molecular formula C9H8FN3O B13118518 5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine CAS No. 1554509-15-7

5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13118518
CAS No.: 1554509-15-7
M. Wt: 193.18 g/mol
InChI Key: WGYIEZXRCNWJHG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl isocyanate in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives with reduced oxadiazole ring.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1554509-15-7

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H8FN3O/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13)

InChI Key

WGYIEZXRCNWJHG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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